4-chloro-8-methoxy-6-methyl-3-nitroquinoline
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Overview
Description
4-Chloro-8-methoxy-6-methyl-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C11H9ClN2O3. It is a derivative of quinoline, characterized by the presence of chloro, methoxy, methyl, and nitro substituents on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-8-methoxy-6-methyl-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-8-methoxy-6-methylquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-methoxy-6-methyl-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the oxidation of the methoxy group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-8-methoxy-6-methyl-3-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimalarial and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studying enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-chloro-8-methoxy-6-methyl-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the methoxy, methyl, and nitro substituents.
8-Methoxyquinoline: Lacks the chloro, methyl, and nitro substituents.
6-Methylquinoline: Lacks the chloro, methoxy, and nitro substituents.
3-Nitroquinoline: Lacks the chloro, methoxy, and methyl substituents.
Uniqueness: 4-Chloro-8-methoxy-6-methyl-3-nitroquinoline is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a cytotoxic agent, while the methoxy and methyl groups influence its electronic properties and solubility .
Properties
CAS No. |
1994078-32-8 |
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Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
4-chloro-8-methoxy-6-methyl-3-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-6-3-7-10(12)8(14(15)16)5-13-11(7)9(4-6)17-2/h3-5H,1-2H3 |
InChI Key |
YQJFEQHEGVDWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)OC)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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